Pomalidomide-C6-COOH is a synthetic compound derived from pomalidomide, a member of the immunomodulatory drug class. This compound incorporates a carboxylic acid functional group, which enhances its utility in various biochemical applications, particularly in the development of targeted protein degradation technologies such as Proteolysis Targeting Chimeras (PROTACs).
Pomalidomide itself is a derivative of thalidomide and is primarily used in the treatment of multiple myeloma and other hematologic malignancies. The C6-COOH variant is specifically designed to facilitate conjugation with other biomolecules, expanding its applicability in therapeutic contexts.
Pomalidomide-C6-COOH is classified as an immunomodulatory drug and a cereblon ligand. It functions by modulating the activity of cereblon, a component of the E3 ubiquitin ligase complex, which plays a crucial role in protein degradation pathways.
The synthesis of pomalidomide-C6-COOH involves several steps:
The synthesis typically employs solvents such as dimethyl sulfoxide at elevated temperatures to facilitate reactions between pomalidomide and carboxylic acid precursors. The one-pot synthesis method has been highlighted for its efficiency, allowing for rapid preparation of various pomalidomide derivatives without extensive purification steps .
Pomalidomide-C6-COOH retains the core structure of pomalidomide, characterized by its glutarimide ring and additional functional groups that enhance its solubility and reactivity. The molecular formula is with a molecular weight of approximately 402.4 g/mol .
The compound exhibits distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its structural integrity post-synthesis.
Pomalidomide-C6-COOH can undergo various chemical transformations:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . These transformations are critical for developing conjugates that can target specific proteins for degradation.
Pomalidomide-C6-COOH exerts its effects primarily through its interaction with cereblon, leading to the recruitment of specific substrates for ubiquitination. This process facilitates the proteasomal degradation of proteins such as IKZF1 and IKZF3, which are implicated in multiple myeloma pathogenesis.
Upon binding to cereblon, pomalidomide-C6-COOH alters the substrate specificity of the E3 ligase complex, promoting the degradation of transcription factors that support tumor growth. This mechanism underlies its therapeutic efficacy in treating hematological cancers .
Pomalidomide-C6-COOH is typically a solid at room temperature with good solubility in organic solvents like dimethyl sulfoxide and moderate solubility in aqueous solutions depending on pH conditions.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its reactivity profile allows it to engage in various chemical transformations necessary for drug development applications .
Pomalidomide-C6-COOH has significant scientific applications:
Pomalidomide-C6-COOH serves as a specialized E3 ubiquitin ligase-recruiting ligand in proteolysis-targeting chimera (PROTAC) technology. This compound contains a pomalidomide-derived moiety that binds with high specificity to cereblon (CRBN), a substrate receptor component of the CRL4CRBN E3 ubiquitin ligase complex. Upon binding, it facilitates the recruitment of CRBN to the PROTAC ternary complex, enabling targeted ubiquitination and subsequent proteasomal degradation of proteins of interest (POIs) [3] [6].
The molecular mechanism hinges on the formation of a stable ternary complex (POI-PROTAC-CRBN), where Pomalidomide-C6-COOH acts as the CRBN-binding module. This positioning allows the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the target protein, marking it for destruction by the 26S proteasome. Unlike traditional inhibitors that require occupancy of active sites, PROTACs operate via an event-driven mechanism, allowing catalytic degradation and potential targeting of "undruggable" proteins lacking enzymatic activity [7].
Table 1: Key Components of PROTACs Involving Pomalidomide-C6-COOH
Component | Role | Chemical Feature in Pomalidomide-C6-COOH |
---|---|---|
E3 Ligase Ligand | Recruits CRBN E3 ubiquitin ligase | Pomalidomide core |
Linker | Spacer connecting E3 ligand and POI ligand | Hexyl (C6) chain with terminal carboxylic acid |
POI Ligand | Binds target protein | Absent; conjugated via carboxylic acid to POI-specific ligand |
Functional Handle | Enables conjugation to POI ligands | -COOH group |
The development of Pomalidomide-C6-COOH represents a deliberate structural evolution from the parent immunomodulatory drug (IMiD) pomalidomide. Pomalidomide itself contains a glutarimide ring essential for CRBN binding and a phthalimide moiety that influences protein-protein interactions [6]. To transform it into a PROTAC building block, synthetic modifications appended a six-carbon alkyl chain (C6) terminated with a carboxylic acid (-COOH) group at the 4-amino position of the phthalimide ring [10]. This modification preserves the CRBN-binding glutarimide core while introducing a conjugation handle.
The C6 linker length (approximately 11 atoms from the pomalidomide core to the carboxylic acid) is strategically chosen to balance flexibility and spatial requirements for ternary complex formation. Molecular weight analysis confirms Pomalidomide-C6-COOH has a mass of 401.41 g/mol (C20H23N3O6), distinct from pomalidomide's 273 g/mol [1] [6]. This derivative is designated for research applications as a ligand-linker conjugate, enabling modular assembly with diverse POI ligands via amide or ester bonds [3].
Table 2: Structural Properties of Pomalidomide and Its Derivative
Property | Pomalidomide | Pomalidomide-C6-COOH |
---|---|---|
Molecular Formula | C13H11N3O4 | C20H23N3O6 |
Molecular Weight | 273.25 g/mol | 401.41 g/mol |
CRBN-Binding Core | Glutarimide + Phthalimide | Preserved Glutarimide/Phthalimide |
Functional Group | None (parent drug) | Terminal -COOH on C6 alkyl linker |
CAS Number | Not applicable | 2225940-50-9 |
The terminal carboxylic acid (-COOH) in Pomalidomide-C6-COOH is critical for linker functionality and PROTAC synthesis. This group provides a chemoselective handle for conjugation to amine-bearing ligands of target proteins via carbodiimide-mediated amide coupling (e.g., EDC/HOBt chemistry) [3] [10]. Compared to non-functionalized linkers, the carboxylic acid enhances hydrophilicity, as evidenced by the calculated LogP value of ~3.3 for similar constructs [8], improving aqueous solubility and mitigating aggregation tendencies common in PROTACs.
Linker length and polarity directly influence PROTAC bioactivity. The C6 alkyl chain (6 methylene units) offers sufficient flexibility to accommodate spatial variations between the E3 ligase and the POI within the ternary complex. However, optimization is often empirical; for example, branched or polyethylene glycol (PEG)-integrated variants like Pomalidomide-C6-O-C5-O-C4-COOH (CAS: 2375774-54-0) extend spatial reach while maintaining solubility [8]. The carboxylic acid also introduces a negative charge at physiological pH, potentially enhancing cell permeability through interactions with organic anion transporters or reducing nonspecific binding [9]. This functionalization enables efficient parallel synthesis of PROTAC libraries by reacting with diverse POI ligands, accelerating structure-activity relationship (SAR) studies for degrader optimization [3] [6].
Mentioned Compounds:Pomalidomide, Pomalidomide-C6-COOH, Pomalidomide-C6-NH2, Pomalidomide-C6-O-C5-O-C4-COOH
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1